6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15881767
InChI: InChI=1S/C11H17ClN2O.ClH/c1-3-14(7-8-15-2)11-6-4-5-10(9-12)13-11;/h4-6H,3,7-9H2,1-2H3;1H
SMILES:
Molecular Formula: C11H18Cl2N2O
Molecular Weight: 265.18 g/mol

6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride

CAS No.:

Cat. No.: VC15881767

Molecular Formula: C11H18Cl2N2O

Molecular Weight: 265.18 g/mol

* For research use only. Not for human or veterinary use.

6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride -

Specification

Molecular Formula C11H18Cl2N2O
Molecular Weight 265.18 g/mol
IUPAC Name 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine;hydrochloride
Standard InChI InChI=1S/C11H17ClN2O.ClH/c1-3-14(7-8-15-2)11-6-4-5-10(9-12)13-11;/h4-6H,3,7-9H2,1-2H3;1H
Standard InChI Key VWFXILWINOYBPS-UHFFFAOYSA-N
Canonical SMILES CCN(CCOC)C1=CC=CC(=N1)CCl.Cl

Introduction

Chemical Identification and Structural Properties

Molecular and Structural Details

The compound is a hydrochloride salt of a pyridine derivative, characterized by:

  • Molecular Formula: C₁₁H₁₈Cl₂N₂O

  • Molecular Weight: 265.18 g/mol

  • CAS Numbers: 1803589-27-6 , 91517-27-0 (discrepancy noted in literature)

  • SMILES Notation: CCN(CCOC)C1=CC=CC(=N1)CCl.Cl

Its structure features:

  • A pyridine ring with a chloromethyl (-CH₂Cl) group at position 6.

  • A secondary amine (-NH-) at position 2, substituted with ethyl (-CH₂CH₃) and methoxyethyl (-CH₂CH₂OCH₃) groups.

  • Protonation of the amine by hydrochloric acid, forming a hydrochloride salt.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₈Cl₂N₂O
Molecular Weight265.18 g/mol
CAS Number(s)1803589-27-6, 91517-27-0
SMILESCCN(CCOC)C1=CC=CC(=N1)CCl.Cl

Synthesis and Preparation

General Synthetic Approach

The synthesis of this compound typically involves:

  • Alkylation of Pyridine Precursors: Introduction of ethyl and methoxyethyl groups to the amine at position 2.

  • Chloromethylation: Addition of a chloromethyl group at position 6 via chloroalkylating agents (e.g., chloromethyl chlorides) under controlled conditions .

Example Reaction Pathway:

  • Step 1: React a pyridin-2-amine derivative with ethylating and methoxyethylating agents (e.g., alkyl halides or their equivalents).

  • Step 2: Introduce the chloromethyl group at position 6 using reagents like chloromethyl chloride, facilitated by bases such as potassium carbonate or cesium carbonate .

Challenges and Variations

While explicit protocols for this compound are scarce, analogous syntheses of chloromethylpyridines (e.g., 2-(chloromethyl)pyridine hydrochloride) suggest:

  • Reaction Conditions: Use of polar aprotic solvents (e.g., DMF, acetonitrile) and temperatures between 20°C to 60°C .

  • Yield Optimization: Yields for similar reactions range from 52% to 98%, depending on catalysts (e.g., KI, NaI) and base strength .

Pharmaceutical and Industrial Applications

Role as a Pharmaceutical Intermediate

This compound is valued for its reactivity in organic transformations, enabling the synthesis of:

  • Bioactive Molecules: It serves as a building block for drugs targeting neurological disorders, oncology, or infectious diseases.

  • Heterocyclic Systems: The chloromethyl group facilitates nucleophilic substitutions, aiding in the construction of complex heterocycles (e.g., acridines, pyrimidines) .

Comparative Analysis with Analogous Compounds

Table 2: Comparison with Related Pyridine Derivatives

CompoundCAS NumberMolecular WeightKey FeaturesApplications
6-(Chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine HCl1803589-27-6265.18 g/molEthyl/methoxyethyl-substituted aminePharmaceutical intermediates
2-(Chloromethyl)pyridine HCl6959-47-3162.00 g/molUnsubstituted amineAlkylation reactions
6-Chloro-N-[2-(2-chloroethoxy)ethyl]-2-methoxyacridin-9-amineCID 38145365.2 g/molAcridine coreAnticancer research
Ethyl 6-(chloromethyl)pyridine-2-carboxylateCID 15614003199.63 g/molEsters for further functionalizationAgrochemical precursors

Research Gaps and Future Directions

Unexplored Biological Activities

While structural analogs (e.g., acridine derivatives) show anticancer potential , direct studies on this compound are absent. Future research could:

  • Evaluate Bioactivity: Test for enzyme inhibition, receptor binding, or cytotoxicity.

  • Optimize Synthesis: Improve yields through catalytic methods or green chemistry approaches.

Industrial Relevance

As a key intermediate, its scalability and cost-effectiveness in bulk production remain critical. Partnerships between academic and industrial sectors could accelerate its application in drug development.

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